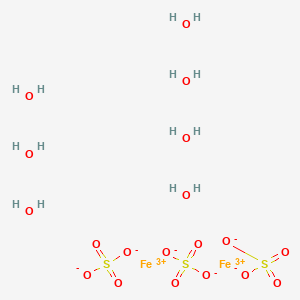
Ferric sulfate heptahydrate
Vue d'ensemble
Description
Ferric sulfate heptahydrate is an inorganic compound with the chemical formula Fe₂(SO₄)₃·7H₂O. It is a hydrated form of ferric sulfate and appears as a yellowish-brown crystalline solid. This compound is commonly used in various industrial and scientific applications due to its properties as a strong oxidizing agent and its ability to form complexes with other substances.
Mécanisme D'action
Target of Action
Ferric sulfate heptahydrate primarily targets blood proteins . It is used in various fields such as dermatology and dentistry due to its hemostatic properties .
Mode of Action
This compound interacts chemically with blood proteins, acting as a mechanic hemostatic agent used directly on damaged tissue . It is thought to present hemostatic properties by this interaction .
Biochemical Pathways
It is known that the compound plays a role in thecoagulation process . It is used as a coagulative and hemostatic agent, aiding in the cessation of bleeding .
Pharmacokinetics
It is known that the compound is used topically, directly on the site of action . This suggests that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be less relevant than for compounds that are ingested or injected.
Result of Action
The primary result of this compound’s action is hemostasis , or the cessation of bleeding . It achieves this by interacting chemically with blood proteins . The administration of ferric sulfate as a dermatologic agent has shown delayed reepithelialization and dyspigmentation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been reported that ferrous (Fe (II)) is readily oxidized and precipitated in alkaline conditions . .
Analyse Biochimique
Biochemical Properties
The role of Ferric sulfate heptahydrate in biochemical reactions is not well-documented in the literature. Iron, a component of this compound, is known to be a crucial element in many biochemical processes. It is a key component of hemoglobin and myoglobin, proteins responsible for oxygen transport in the body .
Cellular Effects
The effects of this compound on cells are not well-studied. Iron, a component of this compound, is known to be essential for cell function. It is involved in DNA synthesis, energy metabolism, and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Iron, a component of this compound, is known to interact with various biomolecules. It can bind to proteins, influence enzyme activity, and affect gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied. It has been found that this compound dehydrates to form tetrahydrate and monohydrate when the relative humidity is less than 65%, or on heating at 40 °C .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Iron, a component of this compound, is known to have toxic effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Iron, a component of this compound, is known to be involved in various metabolic pathways. It is a cofactor for many enzymes and can affect metabolic flux and metabolite levels .
Transport and Distribution
Iron, a component of this compound, is known to interact with various transporters and binding proteins .
Subcellular Localization
Iron, a component of this compound, is known to be localized in various compartments or organelles, including mitochondria and the cytosol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferric sulfate heptahydrate can be synthesized through several methods. One common laboratory method involves the reaction of ferric oxide (Fe₂O₃) with sulfuric acid (H₂SO₄) under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the ferric oxide:
Fe2O3+3H2SO4→Fe2(SO4)3+3H2O
The resulting ferric sulfate solution is then allowed to crystallize, forming this compound.
Industrial Production Methods
In industrial settings, this compound is often produced by the oxidation of ferrous sulfate (FeSO₄) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or chlorine (Cl₂). The reaction is carried out in an acidic medium to facilitate the oxidation process:
2FeSO4+H2SO4+H2O2→Fe2(SO4)3+2H2O
The ferric sulfate solution is then concentrated and crystallized to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ferric sulfate heptahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric sulfate can act as an oxidizing agent, accepting electrons from other substances.
Hydrolysis: In aqueous solutions, ferric sulfate can hydrolyze to form ferric hydroxide and sulfuric acid.
Complex Formation: Ferric sulfate can form complexes with ligands such as water, ammonia, and organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chlorine, and potassium permanganate.
Acidic Medium: Sulfuric acid is commonly used to maintain an acidic environment for reactions involving ferric sulfate.
Major Products
Oxidation: Ferric sulfate can oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).
Hydrolysis: The hydrolysis of ferric sulfate produces ferric hydroxide (Fe(OH)₃) and sulfuric acid (H₂SO₄).
Applications De Recherche Scientifique
Ferric sulfate heptahydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in the preparation of iron-containing compounds for biological studies.
Medicine: Utilized in the treatment of iron deficiency and as a hemostatic agent in dental procedures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): A similar compound with ferrous ions (Fe²⁺) instead of ferric ions (Fe³⁺).
Ferric Chloride (FeCl₃): Another ferric compound used in water treatment and as a coagulant.
Ferric Nitrate (Fe(NO₃)₃): Used in various industrial applications and as a reagent in chemical synthesis.
Uniqueness
Ferric sulfate heptahydrate is unique due to its high oxidation state and strong oxidizing properties, making it particularly effective in applications requiring the removal of impurities or the stabilization of other compounds .
Propriétés
IUPAC Name |
iron(3+);trisulfate;heptahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3H2O4S.7H2O/c;;3*1-5(2,3)4;;;;;;;/h;;3*(H2,1,2,3,4);7*1H2/q2*+3;;;;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCMOUSLNOHBKY-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H14O19S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10028-22-5 (Parent) | |
| Record name | Ferric sulfate heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80188633 | |
| Record name | Ferric sulfate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35139-28-7 | |
| Record name | Ferric sulfate heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric sulfate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)






